Tetramethrin

Catalog No.
S545047
CAS No.
7696-12-0
M.F
C19H25NO4
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethrin

CAS Number

7696-12-0

Product Name

Tetramethrin

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3

InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C

solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene.
In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL
In water, 1.83 mg/L at 25 °C.
Solubility in water: none

Synonyms

2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid, ester with N-(hydroxymethyl)-1-cyclo hexene 1,2-dicarboximide, neopinamine, neopynamin, tetramethrin

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C

The exact mass of the compound Tetramethrin is 331.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.75e-06 mmethanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene.in acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mlin water, 1.83 mg/l at 25 °c.solubility in water: nonesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of phthalimide insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action and Insecticidal Properties:

  • Understanding how tetramethrin affects insects is crucial for developing targeted pest control strategies. Research explores its impact on the insect nervous system, specifically targeting sodium channels and disrupting nerve impulses [].
  • Studies investigate its efficacy against various insect pests, including flies, mosquitoes, cockroaches, and beetles. This helps assess its potential for controlling specific insect populations.

Environmental Fate and Degradation:

  • The environmental impact of tetramethrin is a concern. Research examines its persistence in soil and water. Studies explore the degradation process by microorganisms and other environmental factors []. This knowledge helps predict its environmental behavior and potential risks.

Development of Safer Insecticides:

  • Scientists are continuously striving for safer and more selective insecticides. Research explores modifications to the tetramethrin structure to enhance its insecticidal properties while reducing toxicity to mammals and beneficial insects [].

Biodegradation and Bioremediation:

  • Finding ways to remove tetramethrin from contaminated environments is essential. Research explores the potential of bacteria and other microorganisms to degrade tetramethrin []. This knowledge can be applied to develop bioremediation strategies for cleaning up areas contaminated with tetramethrin.

Impact on Non-target Organisms:

  • The potential effects of tetramethrin on non-target organisms, such as bees and other beneficial insects, are a growing concern. Research investigates its toxicity to these organisms and explores ways to mitigate these effects [].

Tetramethrin is a synthetic insecticide belonging to the pyrethroid family, characterized by its white crystalline solid form and a faint odor. It has a melting point ranging from 65 to 80 °C and is often used in various household insecticide products due to its effectiveness in targeting the nervous systems of insects. Tetramethrin is primarily employed for controlling pests such as flies, cockroaches, and mosquitoes. Its chemical structure includes a complex arrangement of stereoisomers, which contribute to its biological activity and efficacy as an insecticide .

Tetramethrin acts as a neurotoxin, targeting the insect nervous system. It disrupts the sodium ion channels in nerve cells, leading to repetitive nerve firing, paralysis, and ultimately death of the insect [1, 2].

Citation:

  • [Environmental Health Criteria 98 Tetramethrin](
, primarily hydrolysis and ester cleavage, when exposed to environmental conditions or microbial action. In the presence of strong acids or bases, it can hydrolyze, leading to the release of alcohols and acids. The degradation process involves the cleavage of its ester bonds, which is crucial for understanding its environmental impact and metabolic pathways in organisms .

The expected half-life of tetramethrin in soil is approximately 12.5 to 14 days, while in water it ranges from 13 to 25 days, indicating moderate persistence in these environments .

The synthesis of tetramethrin involves several chemical steps that typically include the reaction of specific precursors under controlled conditions to yield a mixture of stereoisomers. The compound was first synthesized in 1964 and marketed shortly thereafter. The synthetic pathway often involves the use of intermediates that facilitate the formation of the ester bonds characteristic of pyrethroids .

General Steps in Synthesis:

  • Preparation of Intermediates: Synthesize key intermediates that will react to form tetramethrin.
  • Esterification: Combine these intermediates through esterification reactions under acidic or basic conditions.
  • Purification: Isolate and purify tetramethrin from by-products and unreacted materials.

Tetramethrin is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insects. It is commonly found in formulations for:

  • Household insect sprays
  • Agricultural pesticides
  • Veterinary applications for controlling ectoparasites on animals

Its ability to act quickly upon contact makes it a preferred choice among pyrethroid insecticides .

Research indicates that tetramethrin can interact with various biological systems, particularly through its neurotoxic effects on insects. Studies have shown that tetramethrin can be degraded by specific bacterial strains such as Gordonia cholesterolivorans, which utilize it as a carbon source, suggesting potential bioremediation applications . Furthermore, interactions with other chemicals can lead to enhanced toxicity or altered efficacy; for instance, combining it with synergists can improve its pest control effectiveness.

Tetramethrin shares similarities with other pyrethroids but exhibits unique properties due to its specific stereoisomer composition. Below is a comparison with other notable pyrethroids:

Compound NameStructure TypeUnique Features
PermethrinType ILacks cyano group; commonly used in agriculture.
DeltamethrinType IIMore potent than tetramethrin; used in public health applications.
CypermethrinType IIExhibits greater stability under UV light; widely used in crop protection.
PhenothrinType IIOften combined with tetramethrin for synergistic effects; less toxic to mammals.

Tetramethrin's unique combination of stereoisomers contributes significantly to its effectiveness and safety profile compared to other compounds within the pyrethroid class .

High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methodologies for Enantiomeric Resolution

Tetramethrin enantiomeric separation represents a significant analytical challenge due to its complex stereochemistry, consisting of four stereoisomers in an approximate ratio of trans-1R:trans-1S:cis-1R:cis-1S (4:4:1:1) [1] [2]. Multiple methodological approaches have been developed to achieve baseline chiral resolution.

The Chiralpak AD-H column method employs amylose 3,5-dimethylphenylcarbamate as the chiral stationary phase, utilizing a mobile phase composition of n-hexane/ethanol/2-propanol (99:0.9:0.1, v/v/v) [3]. This methodology achieves baseline chiral separation for all four isomers within 20 minutes, with resolution values exceeding 2.0 for both enantiomer pairs [3]. The separation mechanism relies on hydrogen bonding and π-π interactions between the analyte and the polysaccharide-based chiral selector [3].

Matrix solid-phase dispersion extraction has been optimized for tetramethrin analysis in food matrices, employing C18 as dispersant with primary secondary amine and graphitized carbon black as cleanup sorbents [4]. The extraction methodology utilizes response surface optimization based on Box-Behnken design to maximize recovery efficiency [4]. Validation parameters demonstrate linearity ranges of 0.05-100 μg/L with correlation coefficients exceeding 0.999 [4].

Multiple reaction monitoring protocols for LC-MS/MS analysis employ electrospray ionization in positive mode with characteristic mass transitions. The protonated molecular ion [M+H]⁺ at m/z 332 serves as the precursor ion, with primary product ions at m/z 147 (phthalimide fragment) and m/z 168 (chrysanthemic acid moiety) [5]. Detection limits achieve 0.06-0.2 ng/mL sensitivity in biological matrices [5].

MethodChiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time
Chiralpak AD-HAmylose 3,5-dimethylphenylcarbamaten-hexane/ethanol/2-propanol (99:0.9:0.1)>2.0 for both pairs20 minutes
Normal Phase HPLCSupelcosil LC-18-DBMethanol/water (78:22)Not specifiedVariable
LC-MS/MS MRMC18 reversed-phaseAcetonitrile/water gradientsBaseline separationVariable

Chiral Electrokinetic Chromatography Applications

Cyclodextrin-micellar electrokinetic chromatography methodology represents the first reported technique for tetramethrin stereoisomer separation using capillary electrophoresis [6] [7]. The optimized system employs dual chiral selectors: sodium deoxycholate (20 mM) and 2-hydroxypropyl-β-cyclodextrin (15 mM) in 25 mM phosphate buffer at pH 2.5 [6] [7].

Analytical performance parameters demonstrate resolution values of 1.7 for trans-isomers and 1.1 for cis-isomers, with complete separation achieved within 12.5 minutes [6] [7]. The migration order follows: trans-1, cis-1, trans-2, cis-2, based on electrophoretic mobility differences [6] [7]. Column efficiency exceeds 200,000 theoretical plates per meter [6] [7].

Chiral recognition mechanism involves differential inclusion complex formation between tetramethrin enantiomers and cyclodextrin cavity, combined with electrostatic interactions with the deoxycholate micelles [6] [7]. The dual selector system enhances enantioselectivity through complementary chiral recognition modes [6] [7].

Validation parameters demonstrate reproducibility with relative standard deviations below 3% for migration times and below 5% for peak areas [6] [7]. Detection wavelength at 254 nm provides adequate sensitivity for analytical and formulation analysis [6] [7].

ParameterOptimized ConditionsAnalytical Performance
Chiral Selector 1Sodium deoxycholate (20 mM)Excellent chiral recognition
Chiral Selector 22-hydroxypropyl-β-cyclodextrin (15 mM)Enhanced selectivity
Background Electrolyte25 mM phosphate buffer, pH 2.5Stable pH conditions
Resolution (Rs)1.7 (trans), 1.1 (cis)Baseline separation achieved

Spectroscopic Identification: Nuclear Magnetic Resonance and Infrared Spectral Signatures

Infrared spectroscopy provides characteristic absorption bands for functional group identification in tetramethrin [8] [9]. The carbonyl stretching region exhibits strong absorption between 1757-1712 cm⁻¹, corresponding to both ester and imide C=O functionalities [9] [10]. Aliphatic C-H stretching vibrations appear in the 2960-2850 cm⁻¹ region, while aromatic C-H stretches occur at 3100-3000 cm⁻¹ [8].

Fingerprint region analysis between 1200-800 cm⁻¹ provides molecular identification through complex C-O and C-C vibrational patterns [8]. The C-N stretching vibration of the imide functionality appears at 1400-1200 cm⁻¹ [8]. Identity confirmation requires spectral comparison with authenticated reference standards [8] [11].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for structural elucidation [8]. Cyclopropyl methine protons appear as complex multipiples between 1.2-2.0 ppm, providing stereochemical information [8]. Geminal dimethyl groups on the cyclopropyl ring exhibit singlets at 0.8-1.5 ppm [8].

Aromatic proton signals from the tetrahydrophthalimide ring system appear at 7.0-7.8 ppm as multipiples [8]. The vinyl proton of the isobutenyl side chain resonates at 5.0-5.5 ppm, confirming double bond geometry [8]. Integration ratios provide quantitative structural information [8].

Carbon-13 nuclear magnetic resonance spectroscopy enables carbon framework identification [8]. Carbonyl carbons from ester and imide functionalities resonate at 170-180 ppm [8]. Aromatic carbons appear between 120-140 ppm, while aliphatic carbons span 10-60 ppm [8].

Spectroscopic MethodFrequency/Chemical ShiftAssignmentDiagnostic Value
FTIR - Carbonyl1757-1712 cm⁻¹C=O stretch (ester/imide)Functional group ID
¹H NMR - Cyclopropyl1.2-2.0 ppmMethine protonsStereochemical info
¹³C NMR - Carbonyl170-180 ppmEster/imide carbonsCarbonyl environment

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry produces characteristic fragmentation patterns for tetramethrin identification [12] [13]. The molecular ion [M]⁺ at m/z 331 typically exhibits low intensity (5-15%) due to extensive fragmentation [12]. Primary fragmentation occurs through ester bond cleavage, generating the phthalimide fragment at m/z 147 and chrysanthemic acid derivatives [12].

Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ at m/z 332 with moderate intensity [5] [14]. Collision-induced dissociation produces diagnostic product ions including m/z 147 (phthalimide), m/z 168 (chrysanthemic acid), and m/z 83 (cyclopropyl fragment) [5] [14].

Fragmentation pathway analysis reveals systematic bond cleavage patterns [5]. Initial ester hydrolysis separates the alcohol and acid moieties, followed by secondary fragmentation of the cyclopropyl ring system [5]. The stable phthalimide ion serves as a characteristic pyrethroid marker [5].

Tandem mass spectrometry employs multiple reaction monitoring for quantitative analysis [5] [15]. Optimized collision energies range from 10-30 eV depending on the specific mass transition [5]. Selected reaction monitoring enhances selectivity and reduces matrix interference effects [5] [15].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [12]. Time-of-flight analyzers achieve mass accuracy within 5 ppm, supporting molecular formula assignment [12]. Product ion accurate masses provide structural confirmation for fragment identification [12].

Ion Typem/z ValueRelative IntensityFragmentation PathwayAnalytical Significance
Molecular Ion [M]⁺331Low (5-15%)Loss of electronMolecular weight confirmation
[M+H]⁺332Moderate (20-40%)Protonation in ESIQuantitative analysis
Phthalimide Fragment147High (60-90%)Imide retentionPyrethroid marker
Chrysanthemic Fragment168Moderate (30-60%)Ester cleavageStructural confirmation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide.
Colorless crystals; [CAMEO]
COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline solid
Colorless crystals

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

331.17835828 g/mol

Monoisotopic Mass

331.17835828 g/mol

Boiling Point

180-190 °C at 0.1 mm Hg

Heavy Atom Count

24

Density

1.108 at 20 °C/20 °C
1.11 g/cm³
Relative density (water = 1): 1.1

LogP

4.73 (LogP)
log Kow = 4.73

Odor

Slight pyrethrum-like odor

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

68-70 °C
MP: 60-80 °C /Technical/
60-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z72930Q46K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis (lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hair & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BA - Pyrethrines
P03BA04 - Tetramethrin

Mechanism of Action

Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites.
Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids.
Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties.
1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons.
For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page.

Vapor Pressure

0.00000708 [mmHg]
7.1X10-6 mm Hg at 30 °C
Vapor pressure, Pa at 20 °C:
Vapor pressure, Pa at 20 °C: 10

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7696-12-0
66525-27-7

Absorption Distribution and Excretion

Following a single oral or subcutaneous admin to Sprague-Dawley rats of [1R,trans]- or [1R,cis]-tetramethrin, labelled with (14)C in the acid or alcohol moieties at concn of 3.2-5.3 mg/kg, the radiocarbon was rapidly & almost completely eliminated from the rat body. The total recoveries 7 days after admin were 93-97% for the trans isomer & 90-101% for the cis isomer (approx equal amounts being eliminated in urine & feces). In the cases of the oral dose of acid-labelled tetramethrin, 1-3% of the radiolabel was excreted as (14)CO2, whereas in other cases (14)CO2 accounted for <1% of the dose. The tissue residue 7 days after admin was very low. The trans isomer yielded somewhat more complete radiolabel recovery & lower tissue residues than the cis isomer. In addtn, acid labelling resulted in slightly lower tissue residues than did alcohol labelling. However, there were no significant differences, according to sex or admin route, in the total radiocarbon recoveries & tissue residue levels.
Tetramethrin is readily absorbed & excreted by rats. Following a single oral admin of [1RS,trans]-tetramethrin, labelled with (14)C at the carbonyl group of the alcohol moiety, to male Wistar rats at a concn of 500 mg/kg, 47% & 42% of the radiolabel were excreted into the urine & feces, respectively, during the subsequent 2 days & 95% was recovered during the 5 day period that followed dosing. The tissue levels during the first 2 days after admin were very low & the tetramethrin content in tissues was <0.01% of the dosed radioactivity. Unmetabolized trans-tetramethrin was not excreted into the urine, & the major metabolite was 3-hydroxy-cyclohexane-1,2-dicarboximide in free & glucuronide forms. N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, & cyclohexane-1,2-dicarboximide were identified as minor urinary & fecal metabolites.
1. The toxicokinetics of cis- & trans-tetramethrin isomers were investigated using the isolated perfused rat liver preparation. 2. The concn of cis- & trans-tetramethrin decr rapidly in the plasma perfusate & was initially replaced by N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & then by 3,4,5,6-tetrahydrophthalimide. Plasma perfusate concn of the intact cis-isomer were higher than those of the trans-isomer. Concn of N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & 3,4,5,6-tetrahydrophthalimide were higher in livers treated with the trans-isomer. 3. Tetramethrin & its metabolites were rapidly excreted in the bile. Bile from livers perfused with trans-isomer contained higher concn of parent isomer & metabolites N-(hydroxymethyl)3,4,5,6-tetrahydrophthalimide & 3,4,5,6-tetrahydrophthalimide, than did bile from livers treated with the cis-isomer.
Bile collected from rats treated by iv injection with (14)C labeled isomers of the pyrethroid insecticide tetramethrin /was analyzed/. For both the cis & trans isomers, the excretion of radioactivity into the bile was rapid; 25% of the admin radioactivity was excreted within 1 hr of dosing. Within an 8 hr period, approximately 41% of the admin dose of either isomer was excreted in the bile. Tetramethrin isomers & their metabolites were also rapidly excreted in bile in isolated perfused rat liver studies ... & accounted for approximately 18% of the admin radioactivity with 15 min. 3 hr after admin of the tetramethrin isomer to the reservoir of the isolated perfused rat liver system, 41% of the admin radioactivity was excreted in bile. Kennedy comment for SRP76: ADE(8) Same information as ADE(4)-delete
For more Absorption, Distribution and Excretion (Complete) data for TETRAMETHRIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

In mammals, the principal metabolite is 3-hydroxycyclohexan-1,2-dicarboximide
Acetone powder preparations of milkweed bugs, cockroaches, houseflies, cabbage loopers (Trichoplusia ni Hubner) and yellow mealworms (Tenebrio molitor L.) hydrolyzed both (+)-trans- and (+)-cis-isomers of tetramethrin. Of these two isomers, the (+)- trans-isomer was cleaved more rapidly.
When phthalthrin was applied topically to houseflies, chromatography of extracts indicated the presence of chrysanthemic acid and N-hydroxymethyltetrahydrophthalimide. Three other compounds were not identified.
When alcohol- or acid-labelled [1RS,trans]-tetramethrin (1 mM/L) was incubated for 1 hr at 37 °C with 30 mg protein of a rat liver subcellular fraction (i.e. nuclei plus mitochondria, microsomes, and soluble fraction), the microsomes and nuclei plus mitochondria fractions were active in degrading tetramethrin. Rat microsomal fraction degraded [1R,trans]-tetramethrin to chrysanthemic acid, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, and 3,4,5,6-tetrahydrophthalimide in the absence of NADPH. In the presence of NADPH, tetramethrin was more rapidly degraded to yield oxidized tetramethrin (wt-alc-, wt-ald-, and wt-acid-tetramethrin), oxidized chrysanthemic acid (wt-alc-, wt-ald-, and wt-acid-chyrsanthemic acid), 3,4,5,6-tetrahydrophthalimide, and unidentified metabolites in larger amounts. The major metabolite 3,4,5,6-tetrahydrophthalimide was shown to be produced non-enzymatically from N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. The degradation rate of tetramethrin was greatly reduced by the inhibition of ester hydrolysis with paraoxon.
For more Metabolism/Metabolites (Complete) data for TETRAMETHRIN (11 total), please visit the HSDB record page.
The reactions occuring during metabolism of tetramethrin are: ester cleavage; loss of the hydroxymethyl group from the alcohol moiety; reduction of the 1-2 bond of the alcohol moiety; oxidation at the isobutenyl methyl moiety of the acid and at the 2-, 3-, and 4-positions of the alcohol moiety; conjugation of the resultant acids and alcohols with glucuronic acid; and cis/trans isomerization. The metabolites are excreted in the urine and faeces in more or less equal amounts. (L870)

Wikipedia

Tetramethrin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide + (1RS)-cis/trans-chrysanthemic acid (esterification)
Preparation of racemic mixture: T. Kato et al., JP 65 8535; eidem, US 3268398 (1965, 1966 both to Sumitomo).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tetramethrin as unlikely to present an acute hazard in normal use; Main Use: Other use for plant pathogens.
Available commercially as the racemic of (1R)-enriched product.
It is a mixture of four stereoisomers. The cis:trans ratio is reported to be 1:4 and optical ratio of 1R:1S is 1:1 (racemic). Thus its composition is roughly 4:1:4:1 for the (1R,trans), (1R,cis), (1S,trans) and (1S,cis) isomers. The (1R,trans)isomer is the most active biologically of the isomers, followed by the [1R,cis] isomer. Neo-Pynamin Forte is a mixture of the (1R,cis,) and (1R,trans) isomers in the ratio of 1:4.
The commercial product is a mixture of isomers.
For more General Manufacturing Information (Complete) data for TETRAMETHRIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA 1660; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: tetramethrin; Matrix: municipal and industrial wastewater; Detection Limit: 2 ug/L.
EPA-B Method PMD-TFK. Determination of Tetramethrin and d-Phenothrin by Internal Standard Gas Chromatography.

Storage Conditions

Ventilate well. Store in closed drum in a cool, dry place.
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store technical material and formulations away from heat, in a locked area, designated for pesticide storage only. Keep out of reach of children, unauthorized personnel, and animals, and away from food and animal feed. Prevent spills from leaking into watercourses.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

Stability Shelf Life

Stable under normal storage and use.
Sensitive to alkalis and strong acids. Stable on storage up to ca 50 °C. Stable in ketones, chloroform, xylene, common aerosol propellant. Variable stability with inorganic carriers.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Last modified: 08-15-2023
1: Marettova E, Maretta M, Legáth J. Effect of pyrethroids on female genital system. Review. Anim Reprod Sci. 2017 Sep;184:132-138. doi: 10.1016/j.anireprosci.2017.07.007. Epub 2017 Jul 16. Review. PubMed PMID: 28735887.
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